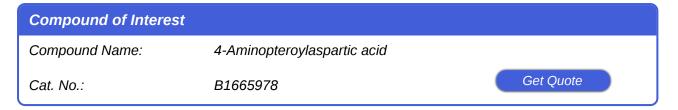


Structure-Activity Relationship of 4-Aminopteroylaspartic Acid Analogs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **4-aminopteroylaspartic acid** analogs, primarily focusing on their role as inhibitors of dihydrofolate reductase (DHFR). **4-Aminopteroylaspartic acid**, commonly known as aminopterin, is a potent antifolate agent. Understanding how structural modifications to its core components—the pteridine ring, the p-aminobenzoyl linker, and the aspartic acid moiety—affect its biological activity is crucial for the rational design of novel therapeutics with improved efficacy and selectivity.

Core Structure of 4-Aminopteroylaspartic Acid (Aminopterin)

The fundamental structure of aminopterin serves as a scaffold for the analogs discussed in this guide. It consists of a pteridine ring, a p-aminobenzoyl group, and an L-aspartic acid residue. The 4-amino group on the pteridine ring is a critical feature for high-affinity binding to the active site of DHFR.

Comparative Analysis of Analog Activity

The inhibitory potency of **4-aminopteroylaspartic acid** analogs against DHFR is a key determinant of their cytotoxic effects. This section presents available quantitative data from





various studies, highlighting the impact of specific structural modifications.

Modifications of the Pteridine Ring

The pteridine ring is essential for the molecule's activity, and substitutions on this ring can significantly alter its inhibitory potential.



Analog/Modi fication	Target Enzyme	Inhibition Constant (Ki)	Cell Line	IC50	Key Findings & SAR Insights
Aminopterin (Parent Compound)	Human recombinant DHFR	3.7 pM[1]	CCRF-CEM (Human leukemia)	17 nM (median)[2]	The 4-amino group is critical for high-affinity binding. Aminopterin is an exceptionally potent inhibitor.[1]
5- Deazaaminop terin	E. coli & Chicken Liver DHFR	Not specified, but tight- binding	L1210 (Murine leukemia)	Significant anticancer activity[3]	Replacement of N-5 with a carbon atom does not negatively affect the tightness of binding, indicating that N-5 is not essential for potent inhibition.[4]
2,4- Diaminopterid ine derivatives	Soybean Lipoxygenase	IC50 down to 100 nM		-	The 4-amino substituent plays a crucial role in potency. Aromaticity and no substitution at position 7 are characteristic



features for inhibition of xanthine oxidase by pteridines.[5] [6]

Modifications of the p-Aminobenzoyl Moiety and Linker

Alterations to the central phenyl ring and the linker connecting it to the pteridine ring can influence binding affinity and cellular uptake.



Analog/Modi fication	Target Enzyme	Inhibition Constant (Ki)	Cell Line	IC50	Key Findings & SAR Insights
Meta and Ortho isomers of Aminopterin	DHFR	Weak inhibitors	L1210 (Murine leukemia)	Very little growth- inhibitory activity[7]	The parasubstitution pattern of the benzoyl ring is optimal for DHFR inhibition. Shifting the amino group to the meta or ortho position drastically reduces activity.[7]
Rotationally Restricted Aminopterin Analog (CH2 bridge)	Human DHFR	34 pM	CCRF-CEM (Human leukemia)	5.1 nM	While still a potent inhibitor, the constrained conformation is less optimal for DHFR binding compared to the parent aminopterin. However, this modification increased binding to the reduced folate carrier (RFC).[6]



Modifications of the Aspartic Acid Side Chain

The aspartic acid portion of the molecule plays a significant role in its interaction with DHFR and in its cellular metabolism, particularly polyglutamylation.



Analog/Modi fication	Target Enzyme	Inhibition Constant (Ki)	Cell Line	IC50	Key Findings & SAR Insights
γ-Methylene and γ-Cyano substituted Aminopterin	DHFR	Not specified, but active	-	-	The active site of DHFR can accommodat e substitutions on the y- carbon of the glutamate side chain, indicating some tolerance for modification at this position.[8]
Nα-(4-amino-4-deoxypteroyl) -Nδ-hemiphthaloyl -L-ornithine (PT523)	DHFR	Exceptionally tight-binding		More cytotoxic than aminopterin	Replacement of the glutamate side chain with a larger, more hydrophobic hemiphthaloyl -L-ornithine moiety leads to significantly tighter binding to DHFR and enhanced cytotoxicity.

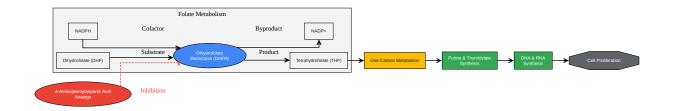


					These
					analogs
					cannot be
					polyglutamyla ted.[9]
Analogs with a double bond in the side chain	DHFR	Less potent than parent drug	L1210 (Murine leukemia)	Diminished cell growth inhibitory potency	Introduction of a double bond in the glutamate side chain reduces anti- DHFR activity and cellular
					potency.[7]

Signaling Pathways and Experimental Workflows Dihydrofolate Reductase (DHFR) Signaling Pathway

Aminopterin and its analogs exert their primary effect by inhibiting DHFR, a crucial enzyme in the folate metabolism pathway. This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. This ultimately leads to the cessation of cell proliferation and induction of apoptosis.





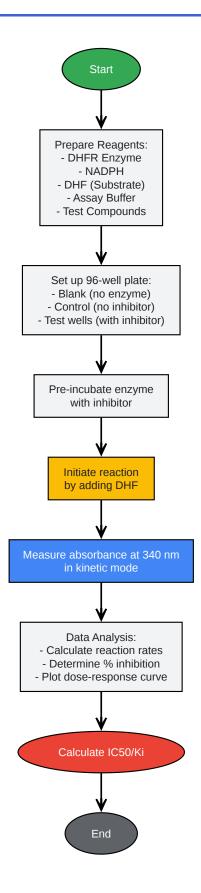
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Caption: DHFR signaling pathway and the inhibitory action of **4-aminopteroylaspartic acid** analogs.

Experimental Workflow for DHFR Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory potency of **4-aminopteroylaspartic acid** analogs against DHFR in vitro.





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Caption: Experimental workflow for an in vitro DHFR inhibition assay.



Experimental Protocols Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of test compounds against DHFR.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this decrease is proportional to DHFR activity. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.[10][11][12][13]

Materials and Reagents:

- · Purified recombinant DHFR enzyme
- NADPH
- Dihydrofolic acid (DHF)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Test compounds (4-aminopteroylaspartic acid analogs)
- Positive control inhibitor (e.g., Methotrexate)
- 96-well UV-transparent microplate
- Microplate reader capable of kinetic measurements at 340 nm

Procedure:

- Reagent Preparation:
 - Prepare stock solutions of DHFR enzyme, NADPH, DHF, and test compounds in appropriate solvents (e.g., assay buffer or DMSO).



- On the day of the experiment, prepare fresh dilutions of all reagents to their final working concentrations in assay buffer.
- Assay Plate Setup:
 - In a 96-well plate, add the following to the respective wells:
 - Blank: Assay buffer and DHF (to measure background absorbance).
 - Negative Control: Assay buffer, DHFR enzyme, and NADPH (represents 100% enzyme activity).
 - Positive Control: Assay buffer, DHFR enzyme, NADPH, and a known inhibitor like methotrexate.
 - Test Wells: Assay buffer, DHFR enzyme, NADPH, and serial dilutions of the test compound.
- Pre-incubation:
 - Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding DHF to all wells except the blank.
 - Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).
- Data Analysis:
 - Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.



- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
- The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with test compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Selected cancer cell line
- Complete cell culture medium
- Test compounds (4-aminopteroylaspartic acid analogs)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]



· Compound Treatment:

- Prepare serial dilutions of the test compounds in complete cell culture medium.
- Remove the old medium from the cells and add the medium containing the test compounds to the respective wells. Include vehicle-treated control wells.

Incubation:

 Incubate the plate for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

· MTT Addition and Incubation:

 Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[11]

Formazan Solubilization:

- Carefully remove the medium containing MTT.
- Add the solubilization solution to each well to dissolve the formazan crystals.

• Absorbance Measurement:

 Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

• Data Analysis:

- Calculate the percentage of cell viability for each treatment group relative to the vehicletreated control.
- Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value, which represents the concentration required to inhibit cell growth by 50%.[10]



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